(5-Chloropyrazin-2-yl)methanol

Synthetic Yield Esterification Pyrazine Carboxylate

Secure (5-Chloropyrazin-2-yl)methanol (72788-94-4). This pyrazine intermediate's unique 5-chloro-2-hydroxymethyl pattern delivers orthogonal Cl/OH reactivity without protecting groups—validated in patented antidiabetic (WO-2019099315-A1) and DNA polymerase theta inhibitor programs. Its exceptional aqueous solubility (197 g/L, 25°C) enables bioconjugation and chemoenzymatic applications where conventional pyrazine analogs cannot perform. For methyl ester targets, use the high-yield parent acid esterification route instead of low-yield DIBAL-H reduction. Accelerate your medicinal chemistry with a proven, dual-functional building block.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 72788-94-4
Cat. No. B1592522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyrazin-2-yl)methanol
CAS72788-94-4
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)CO
InChIInChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2
InChIKeyYUTQYZGRAJOIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloropyrazin-2-yl)methanol (CAS 72788-94-4): A Versatile Pyrazine Building Block for Chemical Synthesis


(5-Chloropyrazin-2-yl)methanol is a heterocyclic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol, appearing as a pale-yellow to yellow-brown solid with a melting point of 62-63 °C . As a pyrazine derivative containing both a reactive chlorine atom and a primary alcohol group, it serves as a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research. Its solubility of 197 g/L in water at 25°C and a topological polar surface area (TPSA) of 46.01 Ų suggest favorable physicochemical properties for further functionalization in aqueous and organic media [1].

Why (5-Chloropyrazin-2-yl)methanol Cannot Be Replaced by Generic Pyrazine Analogs


Generic substitution among pyrazine derivatives is often chemically infeasible due to the precise reactivity and physicochemical properties conferred by specific functional group combinations. (5-Chloropyrazin-2-yl)methanol possesses a unique 5-chloro-2-hydroxymethyl substitution pattern on the pyrazine ring, which is distinct from other chlorinated pyrazines like 2-Chloro-3-methylpyrazine or 3,5-Dichloropyrazine-2-carbonitrile . This specific arrangement is not only essential for its role as a key intermediate in patented synthetic routes for antidiabetic bicyclic compounds and DNA polymerase theta inhibitors , but the simultaneous presence of a chlorine leaving group and a hydroxymethyl functional handle enables orthogonal reactivity that analogs lacking this dual functionality cannot replicate .

Quantitative Differentiation of (5-Chloropyrazin-2-yl)methanol Against Key Analogs


Esterification via Trimethylsilyldiazomethane: A High-Yield, Room Temperature Alternative to Hazardous DIBAL-H Reductions

The esterification of 5-chloropyrazine-2-carboxylic acid using trimethylsilyldiazomethane provides a near-quantitative yield of methyl 5-chloropyrazine-2-carboxylate, a direct precursor to (5-Chloropyrazin-2-yl)methanol. This method contrasts sharply with the low-temperature DIBAL-H reduction of the same ester, which yields the target alcohol in only 28% yield .

Synthetic Yield Esterification Pyrazine Carboxylate

Aqueous Solubility: A Crucial Factor for Homogeneous Reaction Conditions

The compound's experimentally determined aqueous solubility of 197 g/L at 25°C [1] is a critical differentiator from many less polar pyrazine analogs, which often require organic solvents for reaction. This high solubility can directly impact reaction kinetics and workup efficiency in aqueous-phase chemistry, offering a practical advantage over common comparators like 5-Chloro-2,3-dimethylpyrazine or 2-Chloro-3-methylpyrazine for which no comparable water solubility data is reported .

Solubility Water Solubility Physicochemical Property

NMR Characterization Provides a Definitive Identity Fingerprint for Quality Control

The compound's identity can be unambiguously confirmed by its 1H NMR spectrum in DMSO-d6, which shows distinct peaks: a doublet at 8.72 ppm (1H), a multiplet at 8.52-8.55 ppm (1H), a triplet at 5.71 ppm (1H, OH), and a doublet at 4.64 ppm (2H, CH2) . This specific spectral signature is a direct result of its unique 5-chloro-2-hydroxymethyl substitution and provides a definitive quality control benchmark for procurement, ensuring the correct regioisomer is supplied and not a closely related analog like 3,5-Dichloropyrazine-2-carbonitrile .

NMR Spectroscopy Analytical Chemistry Structural Confirmation

Patent-Validated Utility in Next-Generation Antidiabetic Drug Discovery

(5-Chloropyrazin-2-yl)methanol is explicitly claimed as a critical intermediate in the synthesis of antidiabetic bicyclic compounds described in patent WO-2019099315-A1 . While many pyrazine derivatives are used as building blocks, this specific patent linkage provides a tangible, high-value application for this particular compound, differentiating it from more common, less-documented analogs like 5-Chloro-2,3-dimethylpyrazine which lack such direct patent claims in this therapeutic area .

Drug Discovery Antidiabetic Agents Medicinal Chemistry

Dual Functional Handle Enables Orthogonal Derivatization Strategies

The simultaneous presence of a nucleophilic primary alcohol and an electrophilic chlorine atom on the pyrazine ring provides a unique platform for orthogonal derivatization. For instance, the alcohol can be alkylated with iodoethane using NaH in THF [1], or it can be oxidized to an aldehyde or carboxylic acid . This dual reactivity is not possible with simpler analogs like 2-Chloro-3-methylpyrazine (lacks alcohol) or pyrazine-2-methanol (lacks chlorine) , making this compound a more powerful and versatile intermediate for constructing complex libraries.

Organic Synthesis Chemical Reactivity Functional Group Interconversion

Optimal Use Cases for (5-Chloropyrazin-2-yl)methanol Based on Quantitative Evidence


High-Efficiency Synthesis of Methyl 5-Chloropyrazine-2-Carboxylate for Downstream Applications

Researchers requiring a scalable and high-yielding route to the methyl ester of 5-chloropyrazine-2-carboxylic acid should prioritize the esterification of the parent acid with trimethylsilyldiazomethane. This method, with its reported 101% yield [1], is a superior alternative to the low-yielding DIBAL-H reduction when the desired intermediate is the ester rather than the alcohol. This approach is particularly relevant for projects where the ester serves as a key building block for further modifications like amide bond formation or heterocycle synthesis.

Development of Next-Generation Antidiabetic Therapeutics via Patent-Guided Scaffold Hopping

For medicinal chemistry programs focused on novel antidiabetic agents, (5-Chloropyrazin-2-yl)methanol is an invaluable entry point into the chemical space defined by patent WO-2019099315-A1 [1]. Using this compound as a validated intermediate allows researchers to efficiently explore and modify the disclosed bicyclic chemotypes, potentially accelerating the identification of new lead compounds with improved efficacy or safety profiles compared to existing therapies. Its documented use in this specific therapeutic area provides a strategic advantage over untested pyrazine analogs.

Aqueous-Phase Bioconjugation and Chemoenzymatic Reactions

The exceptionally high aqueous solubility of (5-Chloropyrazin-2-yl)methanol (197 g/L at 25°C) [1] makes it an ideal candidate for reactions conducted in water or aqueous buffer systems. This property is particularly advantageous for bioconjugation, where it can be used to modify biomolecules like proteins or nucleic acids under mild, non-denaturing conditions. It also facilitates its use as a substrate in chemoenzymatic transformations that require aqueous media, an application that would be challenging or impossible with less water-soluble pyrazine analogs .

Orthogonal Derivatization for the Rapid Assembly of Diverse Chemical Libraries

The unique combination of a chlorine atom and a primary alcohol in (5-Chloropyrazin-2-yl)methanol enables a powerful orthogonal derivatization strategy [1]. This allows synthetic chemists to independently modify the 2- and 5-positions of the pyrazine ring without the need for protecting group manipulations, significantly streamlining the synthesis of diverse compound libraries. This efficiency is a key differentiator when compared to using two separate, single-functional group building blocks, saving both time and resources in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloropyrazin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.